Cas no 108381-22-2 (3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl-)

3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl- structure
108381-22-2 structure
Product Name:3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl-
N.o CAS:108381-22-2
MF:C18H16N4O2
MW:320.345243453979
CID:148238
PubChem ID:122345
Update Time:2025-04-19

3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl- Propriedades químicas e físicas

Nomes e Identificadores

    • 3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl-
    • UD-CG-212BS
    • 3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-5-yl]-5-methyl- (9CI)
    • UD-CG 212BS
    • UD-CG212
    • UD-CG-212
    • 3(2H)-Pyridazinone, 4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benziMidazol-5-yl]-5-Methyl-
    • 2-(4-Hydroxyphenyl)-5-[(1,4,5,6-tetrahydro-6-oxo-4-methylpyridazin)-3-yl]-1H-benzimidazole
    • 4,5-dihydro-6-[2-(4-hydroxyphenyl)-1h-benzimidazole-5-yl]-5-methyl-3(2h)-pyrid azinone
    • AKOS037645587
    • 4-methyl-3-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3-dihydrobenzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one
    • 2PWG8BB816
    • O-Demethyl pimobendan
    • UNII-2PWG8BB816
    • 3-[2-(4-Hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
    • O-Desmethyl-Pimobendan (UD-CG 212)
    • 2-(4-hydroxyphenyl)-5-(5-methyl-3-oxo-4,5-dihydro-2h-6-pyridazinyl)benzimidazole
    • SCHEMBL8264680
    • UD-CG 212
    • NS00116027
    • AS-6158
    • 3(2H)-Pyridazinone, 4,5-dihydro-6-(2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl)-5-methyl-
    • 108381-22-2
    • 4,5-Dihydro-6-(2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl)-5-methyl-3(2H)-pyridazinone
    • O-Desmethyl-Pimobendan
    • 6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one
    • Inchi: 1S/C18H16N4O2/c1-10-8-16(24)21-22-17(10)12-4-7-14-15(9-12)20-18(19-14)11-2-5-13(23)6-3-11/h2-7,9-10,23H,8H2,1H3,(H,19,20)(H,21,24)
    • Chave InChI: QOAXSEARPHDXFC-UHFFFAOYSA-N
    • SMILES: O=C1CC(C)C(C2=CC=C3C(=C2)NC(C2C=CC(=CC=2)O)=N3)=NN1

Propriedades Computadas

  • Massa Exacta: 320.12748
  • Massa monoisotópica: 320.12732577g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 24
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 515
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.4
  • Superfície polar topológica: 90.4Ų

Propriedades Experimentais

  • PSA: 90.37
Fornecedores recomendados
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD